4-methoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is a heterocyclic compound that incorporates a pyrimido[2,1-b][1,3]benzothiazole scaffold. This compound is of significant interest due to its potential biological activities, including anticancer, antibacterial, and antiviral properties. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide typically involves a multi-step process. One common method includes the cyclo-condensation of β-ketoester, substituted aromatic aldehydes, and 2-aminobenzothiazole under micellar medium. This environmentally benign protocol uses DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst, resulting in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is crucial to ensure scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-methoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties. It has shown promise in preclinical studies for the treatment of various cancers and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide: A potent Bruton’s tyrosine kinase inhibitor with similar structural features.
Indole derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
4-methoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is unique due to its specific pyrimido[2,1-b][1,3]benzothiazole scaffold, which provides distinct biological activities and molecular interactions. Its ability to inhibit multiple targets and pathways makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C18H13N3O3S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-methoxy-N-(4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide |
InChI |
InChI=1S/C18H13N3O3S/c1-24-12-8-6-11(7-9-12)16(22)20-13-10-19-18-21(17(13)23)14-4-2-3-5-15(14)25-18/h2-10H,1H3,(H,20,22) |
InChI Key |
BRIXTZHPVDOBGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CN=C3N(C2=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.